molecular formula C22H27N3OS B12472868 N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide CAS No. 443327-82-0

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide

Katalognummer: B12472868
CAS-Nummer: 443327-82-0
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: YHHSUMUYBDRSMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a phenothiazine core, which is known for its diverse biological activities, and a tetramethylpiperidinyl group, which imparts stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide typically involves multiple steps. One common method starts with the preparation of phenothiazine-10-carboxylic acid, which is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to form the desired compound. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique pharmacological profile.

    Industry: It is used in the development of advanced materials, such as light-stabilizing agents in plastics and coatings.

Wirkmechanismus

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the tetramethylpiperidinyl group can scavenge free radicals, providing antioxidant properties. These interactions can modulate cellular pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
  • N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide
  • N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Uniqueness

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide stands out due to its combined phenothiazine and tetramethylpiperidinyl moieties, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

443327-82-0

Molekularformel

C22H27N3OS

Molekulargewicht

381.5 g/mol

IUPAC-Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide

InChI

InChI=1S/C22H27N3OS/c1-21(2)13-15(14-22(3,4)24-21)23-20(26)25-16-9-5-7-11-18(16)27-19-12-8-6-10-17(19)25/h5-12,15,24H,13-14H2,1-4H3,(H,23,26)

InChI-Schlüssel

YHHSUMUYBDRSMV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C

Löslichkeit

43.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.